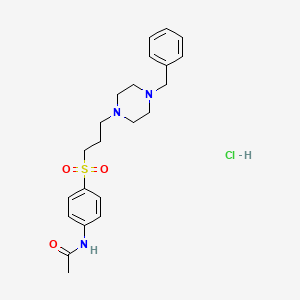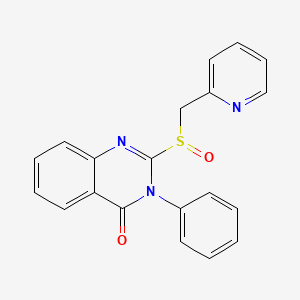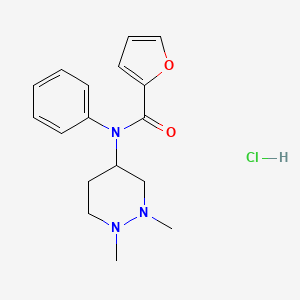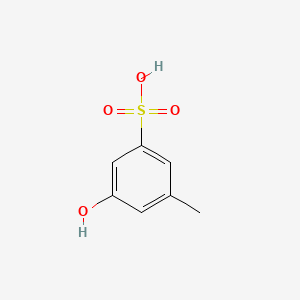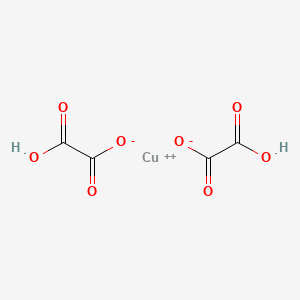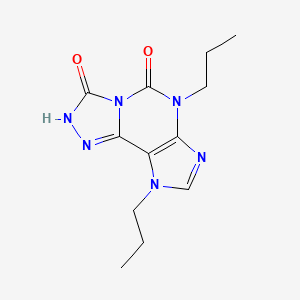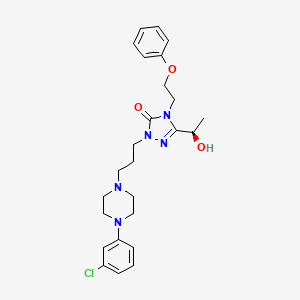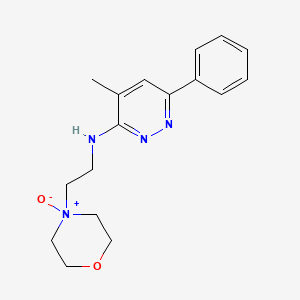
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a morpholinoethylamino group, a methyl group, a phenyl group, and an N-oxide functional group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide typically involves a multi-step process:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Attachment of the Morpholinoethylamino Group: The morpholinoethylamino group can be introduced through a nucleophilic substitution reaction using 2-chloroethylmorpholine and a suitable base, such as potassium carbonate.
Oxidation to Form the N-oxide: The final step involves the oxidation of the pyridazine nitrogen to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction of the N-oxide group can revert it to the parent pyridazine compound.
Substitution: The morpholinoethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher oxidized pyridazine derivatives.
Reduction: 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or catalytic properties.
Biological Research: It serves as a tool compound to study the biological pathways and molecular targets it interacts with.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The morpholinoethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Dimethylaminoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a dimethylamino group instead of a morpholino group.
3-(2-Piperidinoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a piperidino group instead of a morpholino group.
3-(2-Pyrrolidinoethylamino)-4-methyl-6-phenylpyridazine N-oxide: Similar structure but with a pyrrolidino group instead of a morpholino group.
Uniqueness
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine N-oxide is unique due to the presence of the morpholinoethylamino group, which may confer distinct physicochemical properties, such as solubility and stability, as well as unique biological activity compared to its analogs.
Properties
CAS No. |
82239-53-0 |
|---|---|
Molecular Formula |
C17H22N4O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C17H22N4O2/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21(22)9-11-23-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20) |
InChI Key |
VVOSLVILPVVRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCC[N+]2(CCOCC2)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


